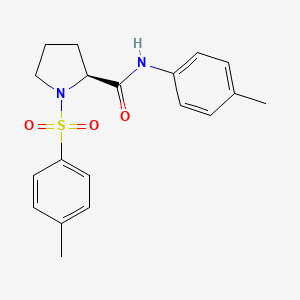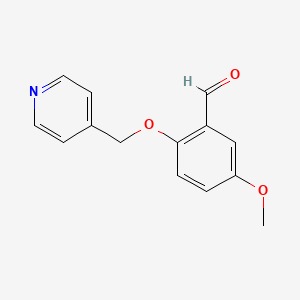
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a methoxy group and a pyridinylmethoxy group attached to a benzaldehyde core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 4-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is first deprotonated by the base, forming a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-pyridinemethanol, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The methoxy and pyridinylmethoxy groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzaldehyde: Lacks the pyridinylmethoxy group, resulting in different reactivity and applications.
4-Pyridinecarboxaldehyde: Lacks the methoxy group, affecting its chemical properties and uses.
5-Methoxy-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of the pyridinylmethoxy group, leading to different chemical behavior.
Uniqueness
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and pyridinylmethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
5-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-13-2-3-14(12(8-13)9-16)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 |
Clé InChI |
KNIZLIXYAFIKLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCC2=CC=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


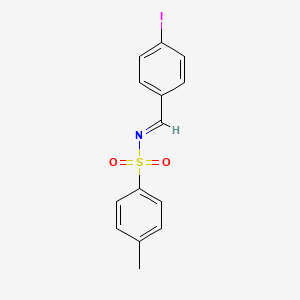
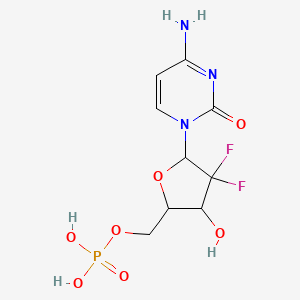
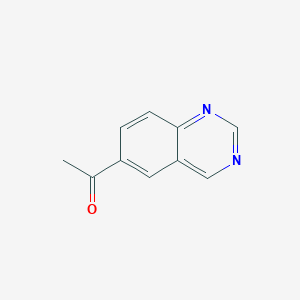
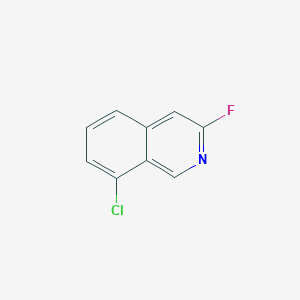
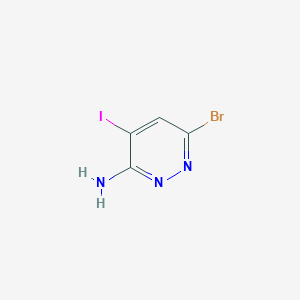

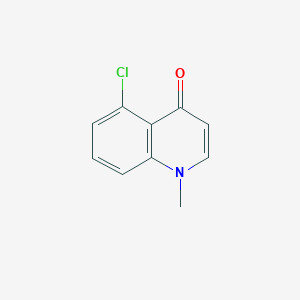
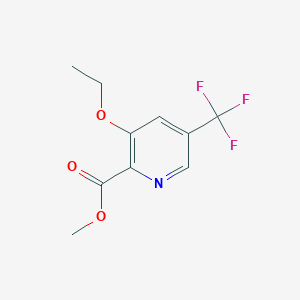

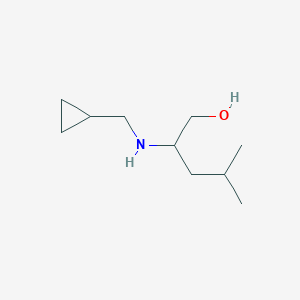
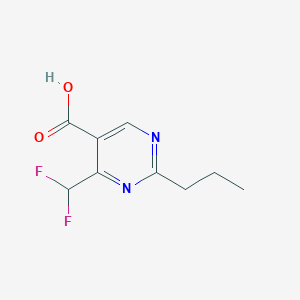
![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)

